molecular formula C13H28BrN B14689879 1-Ethyl-1-hexylpiperidinium bromide CAS No. 24234-06-8

1-Ethyl-1-hexylpiperidinium bromide

Cat. No.: B14689879
CAS No.: 24234-06-8
M. Wt: 278.27 g/mol
InChI Key: SWGHMPDKSJDTLD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-hexylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C13H28NBr. It is a member of the piperidinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-hexylpiperidinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-ethylpiperidine with 1-bromohexane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-hexylpiperidinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Ethyl-1-hexylpiperidinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-hexylpiperidinium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the compound can interact with specific molecular targets and pathways, influencing various biochemical processes .

Comparison with Similar Compounds

1-Ethyl-1-hexylpiperidinium bromide can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of the ethyl and hexyl groups attached to the piperidinium ring. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

24234-06-8

Molecular Formula

C13H28BrN

Molecular Weight

278.27 g/mol

IUPAC Name

1-ethyl-1-hexylpiperidin-1-ium;bromide

InChI

InChI=1S/C13H28N.BrH/c1-3-5-6-8-11-14(4-2)12-9-7-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1

InChI Key

SWGHMPDKSJDTLD-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1(CCCCC1)CC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.